molecular formula C22H22FN3OS B12835979 N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide

N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide

Cat. No.: B12835979
M. Wt: 395.5 g/mol
InChI Key: WRYMCCGCJLGNAE-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide is a complex organic compound with a unique structure that combines a quinazoline core with a fluorophenyl group and a cyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the fluorophenyl group, and the attachment of the cyclopentyl moiety. Common synthetic routes may involve:

    Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.

    Attachment of the Cyclopentyl Moiety: This can be done through alkylation reactions using cyclopentyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating

Properties

Molecular Formula

C22H22FN3OS

Molecular Weight

395.5 g/mol

IUPAC Name

N-cyclopentyl-2-[2-(4-fluorophenyl)-8-methylquinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C22H22FN3OS/c1-14-5-4-8-18-20(14)25-21(15-9-11-16(23)12-10-15)26-22(18)28-13-19(27)24-17-6-2-3-7-17/h4-5,8-12,17H,2-3,6-7,13H2,1H3,(H,24,27)

InChI Key

WRYMCCGCJLGNAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4CCCC4

Origin of Product

United States

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